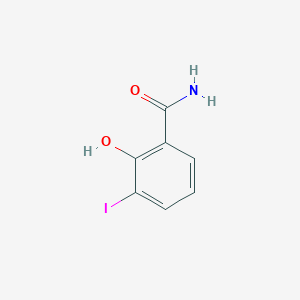

2-Hydroxy-3-iodobenzamide

Description

The exact mass of the compound this compound is 262.94433 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDWVZNZMCXGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106305-67-2 | |

| Record name | 2-hydroxy-3-iodobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Hydroxy-3-iodobenzamide. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for its application in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 1106305-67-2, is a halogenated benzamide (B126).[1] Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 3, and a carboxamide group at position 1. The presence of the iodine atom and the ortho-hydroxy group imparts unique electronic and steric characteristics to the molecule, which can influence its chemical reactivity and biological interactions.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1106305-67-2 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Monoisotopic Mass | 262.94433 Da | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)O)C(=O)N | [2] |

| InChI | InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | [2] |

| InChIKey | BEDWVZNZMCXGRQ-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 276.4 ± 30.0 °C | [3] |

| Predicted Density | 2.044 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 6.91 ± 0.10 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Complexity | 163 | [2] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in the peer-reviewed literature. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and hydroxyl protons.[1] The aromatic protons (H-4, H-5, and H-6) would appear in the range of 6.5-8.0 ppm, with their splitting patterns influenced by their coupling with each other.[1] Due to intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH) proton is anticipated to be a broad singlet at a downfield chemical shift.[1] The two amide (-NH₂) protons may present as one or two broad signals, depending on the rate of rotation around the C-N bond.[1]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | m |

| Amide NH₂ | Variable (broad) | s (or two s) |

| Hydroxyl OH | Variable (broad, downfield) | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the 160-180 ppm range.[1] The carbon atom attached to the iodine (C-3) will be influenced by the heavy atom effect, and the carbon bearing the hydroxyl group (C-2) will also show a characteristic downfield shift.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 160 - 180 |

| C-OH | Downfield |

| C-I | Influenced by halogen |

| Aromatic CH | 110 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide I) | Stretching | 1630-1695 |

| N-H (amide II) | Bending | 1550-1640 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-I | Stretching | 500-600 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the elemental composition of this compound with a calculated monoisotopic mass of 262.94433 Da.[1][2] The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the amide group, the hydroxyl group, and the iodine atom, as well as characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves the disconnection of the amide C-N bond.[1] This simplifies the target molecule to the precursor 2-hydroxy-3-iodobenzoic acid and an ammonia (B1221849) equivalent.[1] This strategy allows for the late-stage formation of the amide.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Representative Protocol for Amidation of a Carboxylic Acid:

-

Activation of Carboxylic Acid: To a solution of 2-hydroxy-3-iodobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt)) are added. The reaction mixture is stirred at room temperature for a specified period to form the activated ester.

-

Amidation: An excess of an ammonia source (e.g., aqueous ammonia or ammonia gas bubbled through the solution) is added to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with a dilute acid, a dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Applications

This compound belongs to the class of halogenated benzamides.[1] The benzamide moiety is a common scaffold in many biologically active molecules. The introduction of a halogen, such as iodine, can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While no specific biological activities have been reported for this compound, related salicylamide (B354443) derivatives have been investigated for various therapeutic applications. Further research is needed to explore the biological profile of this compound.

Caption: Structural relationship of this compound to parent compounds.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Table 5: GHS Hazard Information for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

References

- 1. This compound | 1106305-67-2 | Benchchem [benchchem.com]

- 2. This compound | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Hydroxy-3-iodobenzamide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure elucidation and confirmation of 2-Hydroxy-3-iodobenzamide is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and synthetic methodologies essential for the unambiguous identification of this compound.

This compound, with the chemical formula C₇H₆INO₂, is a halogenated benzamide (B126) derivative of interest in medicinal chemistry due to the prevalence of the benzamide core in biologically active molecules.[1] The introduction of an iodine atom to the benzene (B151609) ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[1] This guide serves as a critical resource for its accurate identification and synthesis.

Molecular Structure and Identification

The definitive structure of this compound has been established through a combination of spectroscopic techniques. The key analytical data is summarized below, providing the quantitative basis for its structural confirmation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol [2] |

| CAS Number | 1106305-67-2[2] |

| IUPAC Name | This compound[2] |

Spectroscopic Data for Structure Elucidation

The structural framework of this compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in determining the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the hydroxyl proton.[1] The aromatic region will display a characteristic pattern for the three adjacent protons on the benzene ring.[1] A broad singlet at a downfield chemical shift is anticipated for the hydroxyl (-OH) proton, indicative of intramolecular hydrogen bonding with the adjacent amide carbonyl group.[1] The two amide (-NH₂) protons may present as two distinct signals due to restricted rotation or as a single broad signal.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.8 - 8.0 | Multiplet |

| Amide (-NH₂) | Variable | Broad Singlet |

| Hydroxyl (-OH) | Variable (Downfield) | Broad Singlet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1] The carbonyl carbon of the amide group is characteristically found at the most downfield position (typically 160-180 ppm).[1] The carbon atom bonded to iodine (C-3) and the carbon attached to the hydroxyl group (C-2) will also show characteristic downfield shifts.[1]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CONH₂ | 120 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3400 - 3200 (Broad) |

| N-H (Amide) | Stretching | 3350 - 3150 (Two bands) |

| C=O (Amide) | Stretching | 1680 - 1640 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amide) | Stretching | 1420 - 1380 |

| C-O (Phenolic) | Stretching | 1260 - 1180 |

| C-I | Stretching | 600 - 500 |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. The fragmentation pattern provides further structural evidence.

| Ion | m/z (calculated) | Identity |

| [M]⁺ | 262.9443 | Molecular Ion |

| [M-NH₂]⁺ | 246.9413 | Loss of amino group |

| [M-CONH₂]⁺ | 218.9308 | Loss of carboxamide group |

| [M-I]⁺ | 135.0426 | Loss of iodine |

Experimental Protocols

General Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard.

-

IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source on a high-resolution mass spectrometer.

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2-hydroxy-3-iodobenzoic acid.

General Procedure for Amidation of 2-Hydroxy-3-iodobenzoic Acid:

-

Activation of the Carboxylic Acid: 2-hydroxy-3-iodobenzoic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). A coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide (B86325) (e.g., DCC, EDC), is added to activate the carboxylic acid. The reaction is typically stirred at room temperature.

-

Amidation: An excess of an ammonia (B1221849) source (e.g., aqueous ammonia, ammonium (B1175870) chloride with a base) is added to the activated carboxylic acid derivative. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Visualizing the Elucidation and Synthesis Pathways

To further clarify the logical flow of the structure elucidation process and the synthetic pathway, the following diagrams are provided.

References

2-Hydroxy-3-iodobenzamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2-Hydroxy-3-iodobenzamide, a halogenated benzamide (B126) with potential applications in medicinal chemistry and materials science. This document consolidates its fundamental chemical properties, outlines detailed synthetic approaches, and explores its putative biological activities and associated signaling pathways based on current scientific understanding of related compounds.

Core Compound Properties

This compound, a derivative of salicylic (B10762653) acid, is characterized by the presence of an iodine atom at the third position of the benzene (B151609) ring and an amide functional group. These structural features are anticipated to significantly influence its physicochemical properties and biological interactions.

| Property | Value | Source |

| CAS Number | 1106305-67-2 | [1][2][3] |

| Molecular Formula | C₇H₆INO₂ | [2][3] |

| Molecular Weight | 263.03 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | MB33272 | [3] |

Synthesis and Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-3-iodobenzoic Acid (Intermediate)

The introduction of an iodine atom onto the salicylic acid backbone is a key step. The following protocol is adapted from methods used for the synthesis of related iodinated aromatic compounds.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve salicylic acid in a suitable solvent such as glacial acetic acid or an alcohol.

-

Iodinating Agent: Introduce an iodinating agent. A common method involves the in situ generation of iodine monochloride (ICl) from the reaction of iodine and an oxidizing agent.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is precipitated. Purification can be achieved through recrystallization from an appropriate solvent system to yield pure 2-hydroxy-3-iodobenzoic acid.

Part 2: Amidation of 2-Hydroxy-3-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard and well-documented chemical transformation.

Methodology:

-

Activation of Carboxylic Acid: The carboxylic acid group of 2-hydroxy-3-iodobenzoic acid is first activated to facilitate nucleophilic attack by ammonia (B1221849). This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation Reaction: The activated acid derivative is then reacted with an excess of ammonia (aqueous or gaseous) or an ammonium (B1175870) salt.

-

Reaction Conditions: The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

-

Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The final product, this compound, can be purified by recrystallization or column chromatography.

Figure 1: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, the broader class of halogenated benzamides has demonstrated significant potential in several therapeutic areas. The following sections outline plausible biological activities and the signaling pathways that may be modulated by this compound, based on the activities of structurally related molecules.

Antimicrobial Activity

Halogenated compounds, including benzamides, are known to exhibit potent antimicrobial properties. The introduction of a halogen atom can enhance the lipophilicity and electronic properties of a molecule, potentially leading to increased efficacy against a range of microbial pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tyrosinase Inhibition

Iodinated phenolic compounds have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of this enzyme is a target for the development of agents for hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer.

-

Assay Reaction: In a 96-well plate, the enzyme, substrate, and various concentrations of this compound are mixed.

-

Spectrophotometric Measurement: The formation of dopachrome, the product of the enzymatic reaction, is monitored spectrophotometrically at a specific wavelength over time.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Dopamine (B1211576) D2 Receptor Binding

Iodobenzamide derivatives are utilized as ligands for the dopamine D2 receptor and have applications in neuroimaging techniques like SPECT. This suggests that this compound may also interact with this receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes expressing dopamine D2 receptors are prepared from a suitable cell line or tissue source.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the D2 receptor in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The binding affinity (Ki) of this compound is determined by analyzing the competition binding data.

References

Potential Biological Activity of 2-Hydroxy-3-iodobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Hydroxy-3-iodobenzamide is limited in publicly available literature. This guide, therefore, presents potential biological activities based on the known functions of structurally related compounds, including other halogenated benzamides and salicylamides. The experimental protocols, data, and pathways described herein are illustrative and intended to guide future research into this compound.

Introduction

This compound is a halogenated derivative of salicylamide (B354443), a class of compounds known for a wide range of biological activities.[1] The presence of an iodine atom at the 3-position of the salicylamide scaffold can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn may modulate its biological profile.[1] This document explores the potential therapeutic applications of this compound by examining the established activities of analogous structures.

Potential Biological Activities

Based on the activities of structurally similar molecules, this compound could potentially exhibit anticancer, antimicrobial, and enzyme inhibitory properties.

Potential Anticancer Activity

The 2-hydroxybenzamide scaffold is present in a number of compounds with demonstrated anticancer effects.[2][3] For instance, novel 2-hydroxydiarylamide derivatives have been reported as inhibitors of transmembrane serine protease 4 (TMPRSS4), a protein associated with poor prognosis in several cancers.[2] Inhibition of TMPRSS4 has been shown to suppress cancer cell invasion, proliferation, and survival.[2]

Below is a hypothetical signaling pathway illustrating how this compound, as a potential TMPRSS4 inhibitor, might exert its anticancer effects.

Caption: Potential inhibition of the TMPRSS4 signaling pathway by this compound.

This protocol describes a potential method to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate (DU145), colon (HCT116), and lung (A549) cancer cell lines.

Materials:

-

This compound

-

DU145, HCT116, A549 cancer cell lines

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

-

Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

The following table illustrates how quantitative data from such an experiment could be presented.

| Compound | Cell Line | Assay Type | IC50 (µM) [Hypothetical] |

| This compound | DU145 | MTT Proliferation Assay | 15.2 |

| This compound | HCT116 | MTT Proliferation Assay | 22.5 |

| This compound | A549 | MTT Proliferation Assay | 35.8 |

| Positive Control (e.g., KRT1853) | DU145 | MTT Proliferation Assay | 5.7 |

Potential Antimicrobial Activity

Salicylamides and their thio-analogs, thiobenzanilides, have been investigated for their antimicrobial properties.[4] The biological activity of these compounds is dependent on their substitution pattern. Therefore, this compound is a candidate for investigation as a potential antimicrobial agent.

The diagram below outlines a typical workflow for assessing the antimicrobial activity of a test compound.

References

- 1. This compound | 1106305-67-2 | Benchchem [benchchem.com]

- 2. Anti-cancer activity of the novel 2-hydroxydiarylamide derivatives IMD-0354 and KRT1853 through suppression of cancer cell invasion, proliferation, and survival mediated by TMPRSS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of 2-Hydroxy-3-iodobenzamide: A Deep Dive into Its Presumed Mechanisms of Action

For Immediate Release

[City, State] – [Date] – 2-Hydroxy-3-iodobenzamide, a halogenated derivative of the salicylamide (B354443) class of compounds, presents a compelling case for further investigation within the realms of biochemical and pharmacological research. While comprehensive studies delineating a precise mechanism of action remain to be published, the structural characteristics of this compound, coupled with preliminary data on related molecules, allow for the formulation of several well-grounded hypotheses regarding its potential biological activities and molecular targets. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical framework surrounding the action of this compound in biological systems, based on available chemical information and structure-activity relationship (SAR) studies of analogous compounds.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions. Key computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | PubChem[1] |

| Molecular Weight | 263.03 g/mol | PubChem[1] |

| CAS Number | 1106305-67-2 | Guidechem[2] |

| Synonyms | MB33272 | Guidechem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)I)O)C(=O)N | Guidechem[2] |

| Topological Polar Surface Area | 63.3 Ų | Guidechem[2] |

| Hydrogen Bond Donor Count | 2 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

Postulated Mechanisms of Action and Biological Targets

The benzamide (B126) core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a hydroxyl group at the 2-position and an iodine atom at the 3-position is expected to significantly influence its electronic and steric properties, thereby dictating its binding affinities and potential mechanisms of action.

Potential as an Enzyme Inhibitor

Based on the activities of structurally similar compounds, a primary hypothesized mechanism of action for this compound is enzyme inhibition. The salicylamide moiety can act as a scaffold for competitive or non-competitive inhibition of various enzymes. The ortho-hydroxyl group and the amide functionality are capable of forming hydrogen bonds with amino acid residues in the active site of target proteins, while the iodine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding.

Disruption of Cellular Proton Gradients

An alternative, yet plausible, mechanism of action is derived from the known activity of salicylanilides, which are structurally related to this compound. Certain salicylanilides are known to function as protonophores, shuttling protons across biological membranes and thereby dissipating the cellular proton gradient. This disruption of proton motive force can have profound effects on cellular energetics and viability, leading to antimicrobial or cytotoxic effects.

Potential Signaling Pathway Involvement

Given the fundamental roles of potential enzyme targets and cellular energy balance, the effects of this compound could cascade through several key signaling pathways. A hypothetical workflow for investigating these pathways is presented below.

Caption: A logical workflow for the systematic investigation of the biological target and mechanism of action of this compound.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action, a series of targeted experiments are necessary. The following outlines hypothetical protocols based on the postulated mechanisms.

Enzyme Inhibition Assay (Generic Protocol)

-

Objective: To determine if this compound inhibits the activity of a specific target enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (known inhibitor).

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

-

Cellular Membrane Potential Assay

-

Objective: To assess the effect of this compound on the mitochondrial or plasma membrane potential.

-

Materials:

-

Cultured cells (e.g., bacterial or mammalian cell line)

-

This compound

-

Membrane potential-sensitive fluorescent dye (e.g., JC-1 for mitochondria, or DiBAC₄(3) for plasma membrane)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration. Include untreated and vehicle-treated controls.

-

Incubate the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer.

-

Quantify the changes in fluorescence intensity, which correlate with changes in membrane potential.

-

Conclusion and Future Directions

While the current body of published literature does not provide a definitive mechanism of action for this compound, its chemical structure strongly suggests potential as a biologically active molecule, likely acting through enzyme inhibition or disruption of cellular membrane integrity. The proposed experimental workflows and protocols provide a clear roadmap for future research aimed at elucidating its specific molecular targets and downstream effects on signaling pathways. Such studies are crucial for unlocking the therapeutic potential of this and other related halogenated benzamides. Further research, including in vitro and in vivo studies, is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

A Technical Guide to the Synthesis and Characterization of 2-Hydroxy-3-iodobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 2-Hydroxy-3-iodobenzamide and its derivatives. As a member of the halogenated benzamide (B126) class of compounds, this scaffold holds considerable interest in medicinal chemistry due to the profound influence of halogen substituents on molecular properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Synthesis of this compound Derivatives

The primary synthetic route to this compound involves the amidation of 2-hydroxy-3-iodobenzoic acid.[1] This strategy is efficient and allows for the late-stage formation of the amide bond, providing a clear and regioselective pathway that avoids the complexities of isomeric mixtures often found in direct electrophilic aromatic substitution reactions.[1] Derivatives, such as N-substituted amides, can be synthesized by reacting the corresponding amine with an activated form of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol outlines the conversion of 2-hydroxy-3-iodobenzoic acid to this compound.

-

Activation of Carboxylic Acid: In a round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 2-hydroxy-3-iodobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction mixture to stir at room temperature for 2-3 hours until the conversion to the acyl chloride is complete, as monitored by thin-layer chromatography (TLC).

-

Amidation: Cool the reaction mixture back to 0°C. Slowly bubble anhydrous ammonia (B1221849) gas through the solution, or add a solution of aqueous ammonia (2 equivalents) dropwise. A precipitate will form.

-

Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by adding distilled water. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure this compound.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization of Derivatives

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed for this purpose.

Experimental Protocols: Key Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[2]

-

Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values to confirm the molecular structure. The ¹H NMR spectrum for this compound is expected to show a distinct pattern for the aromatic protons, a broad singlet for the hydroxyl (-OH) proton, and signals for the two amide (-NH₂) protons.[1]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the HRMS instrument, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Compare the experimentally measured exact mass to the calculated monoisotopic mass to confirm the elemental formula. For C₇H₆INO₂, the calculated mass is 262.94433 Da.[1][3]

-

Physicochemical and Spectral Data

The following table summarizes key data for this compound and a representative derivative.

| Property | This compound | N,N-Diethyl-2-hydroxy-3-iodobenzamide |

| CAS Number | 1106305-67-2[4] | 1011713-16-8 |

| Molecular Formula | C₇H₆INO₂[3][4] | C₁₁H₁₄INO₂ |

| Molecular Weight | 263.03 g/mol [3][4] | 319.14 g/mol |

| Monoisotopic Mass | 262.94433 Da[1][3] | 319.00693 Da |

| ¹H NMR (DMSO-d₆, δ) | Aromatic (3H), -OH (1H, broad), -NH₂ (2H, broad)[1] | Aromatic (3H), -OH (1H), -CH₂ (4H), -CH₃ (6H) |

| MS (m/z) | 262.9 (M⁺) | 319.0 (M⁺)[5] |

| Topological Polar Surface Area | 63.3 Ų[3] | 49.6 Ų |

Characterization Workflow

Caption: Standard workflow for the characterization of synthesized compounds.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of iodinated benzamides has significant research value.[6] For instance, related derivatives are used as radioactive tracers for Single-Photon Emission Computed Tomography (SPECT) to study dopaminergic receptor activity in the brain.[6] Furthermore, other substituted 2-hydroxybenzamides and their analogs are being investigated as potential antimicrobial agents.[7]

Experimental Protocol: General Biological Screening

A tiered approach is recommended to evaluate the biological activity of novel derivatives.[1]

-

In Vitro Assays:

-

Enzyme Inhibition: Screen the compound against a panel of relevant enzymes (e.g., kinases, tyrosinase) using fluorescence- or luminescence-based assays.[6] Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

-

Cell-Based Assays: Test for cytotoxicity in various cancer and non-cancer cell lines using methods like the MTT assay to determine the GI₅₀ (concentration for 50% growth inhibition).[1]

-

-

Hit-to-Lead Optimization: For active compounds ("hits"), synthesize a library of analogs to establish a Structure-Activity Relationship (SAR). This involves systematically modifying the scaffold to improve potency and selectivity.[6]

-

In Vivo Studies:

-

Pharmacokinetics (PK): Assess the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds in animal models (e.g., rodents).[1]

-

Efficacy Models: Evaluate the therapeutic effect of the compound in relevant disease models (e.g., tumor xenografts, infection models).

-

Biological Screening Cascade

Caption: A typical workflow for evaluating the biological activity of new compounds.

References

- 1. This compound | 1106305-67-2 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Hydroxy-3-iodobenzamide|RUO [benchchem.com]

- 7. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 2-Hydroxy-3-iodobenzamide: A Technical Guide

Introduction

2-Hydroxy-3-iodobenzamide is a halogenated aromatic compound of interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a benzamide (B126) core with hydroxyl and iodo substituents, presents a unique electronic and steric profile that can influence its biological activity. A thorough characterization of its chemical structure is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

While specific, experimentally-derived spectral data is not widely published, this guide compiles predicted data based on the analysis of related structures and computational models.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, amide, and hydroxyl protons. The aromatic region will likely show a characteristic pattern for the three adjacent protons on the benzene (B151609) ring.[1] Due to intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH) proton is anticipated to appear as a broad singlet at a downfield chemical shift.[1] The two amide (-NH₂) protons may present as two separate signals due to restricted rotation around the C-N bond, or as a single broad signal.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (H-4, H-5, H-6) | 6.5 - 8.0 | m | The precise shifts and coupling patterns depend on the electronic effects of the substituents. |

| Amide (-NH₂) | Variable | br s | Chemical shift and peak shape are dependent on solvent, concentration, and temperature. May appear as two distinct signals. |

| Hydroxyl (-OH) | Downfield (e.g., >10 ppm) | br s | The significant downfield shift is indicative of strong intramolecular hydrogen bonding. |

m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically the most downfield signal. The carbon atoms directly bonded to the iodine and oxygen atoms will also exhibit significant chemical shifts due to the electronic and heavy atom effects of these substituents.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 160 - 180 | Typically the most downfield signal in the spectrum. |

| Aromatic (C-1 to C-6) | 110 - 160 | The specific chemical shifts are influenced by the iodo and hydroxyl substituents. The carbon bearing the iodine (C-3) will be significantly affected. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds. The intramolecular hydrogen bond between the hydroxyl group and the amide carbonyl is expected to influence the position and shape of the O-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Phenolic Hydroxyl | O-H Stretch | ~3200 (broad) | Broadening is indicative of hydrogen bonding. |

| Amide | N-H Stretch | 3400 - 3100 (one or two bands) | Position and number of bands can indicate the degree of hydrogen bonding. |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | The frequency is lowered by conjugation and hydrogen bonding. |

| Amide | N-H Bend (Amide II) | 1640 - 1550 | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | A series of bands is expected. |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Adduct | Predicted m/z |

| Molecular Ion | [M]⁺ | 262.9438 |

| Protonated Molecule | [M+H]⁺ | 263.9516 |

| Sodiated Molecule | [M+Na]⁺ | 285.9336 |

| Deprotonated Molecule | [M-H]⁻ | 261.9371 |

m/z = mass-to-charge ratio

Experimental Protocols

The following are general experimental protocols for the spectroscopic and spectrometric analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).

-

-

¹³C NMR Acquisition:

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is converted to a spectrum by a Fourier transform.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

-

Data Analysis: Determine the m/z values of the observed ions and compare them with the predicted values.

Workflow for Spectroscopic Analysis

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-Hydroxy-3-iodobenzamide

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-3-iodobenzamide, a halogenated benzamide (B126) derivative of interest in pharmaceutical and chemical research.[1][2] The synthesis is achieved through the electrophilic aromatic substitution of salicylamide (B354443).[3][4] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, this document includes a summary of the key chemical properties and expected analytical data for this compound.

Introduction

This compound (CAS RN: 1106305-67-2) is an aromatic amide that holds potential as a building block in organic synthesis and drug design.[1] Halogenated benzamides are a significant class of compounds in medicinal chemistry, with the introduction of a halogen atom often modifying the molecule's lipophilicity, metabolic stability, and biological activity.[2] The synthesis of this compound is typically accomplished via the iodination of salicylamide (2-hydroxybenzamide).[4][5] This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, an iodine cation) attacks the electron-rich aromatic ring of salicylamide.[3][5] The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho, para-directing groups, which activate the ring for electrophilic attack.[4][6]

Chemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

| Property | Salicylamide (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇NO₂ | C₇H₆INO₂ |

| Molecular Weight | 137.14 g/mol | 263.03 g/mol [1][7] |

| CAS Number | 65-45-2 | 1106305-67-2[1][7] |

| Melting Point | 140-144 °C[6] | ~228 °C (for 5-iodosalicylamide)[6] |

| Appearance | White crystalline solid | Off-white to pale yellow solid |

Note: The melting point for this compound is not explicitly stated in the provided search results, but the melting point for the isomeric 5-iodosalicylamide is given as 228 °C. The actual melting point should be determined experimentally.

Experimental Protocol

This protocol is based on the electrophilic iodination of salicylamide.

3.1. Materials and Reagents

-

Salicylamide (2-hydroxybenzamide)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (B82951) (NaOCl, commercial bleach solution)

-

Ethanol

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Filter paper

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filtration flask

-

pH paper

3.2. Reaction Procedure

-

Dissolution of Salicylamide: In a round-bottom flask, dissolve a specific amount of salicylamide in ethanol. Gentle warming may be required to facilitate dissolution.[6]

-

Preparation of the Iodinating Agent: In a separate beaker, prepare a solution of sodium iodide in distilled water. To this solution, slowly add sodium hypochlorite solution while stirring in an ice bath. This reaction generates the electrophilic iodine species (I+).[3][6]

-

Iodination Reaction: Add the salicylamide solution to the freshly prepared iodinating agent solution. Stir the reaction mixture at room temperature for a designated period (e.g., 1 hour). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, add a solution of sodium thiosulfate to quench any excess unreacted iodine and sodium hypochlorite. The disappearance of the characteristic iodine color indicates the completion of the quenching process.[8]

-

Precipitation of the Product: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. This will cause the this compound product to precipitate out of the solution.[3]

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, ¹H NMR, ¹³C NMR).[2][3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic iodination of salicylamide.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hypochlorite and hydrochloric acid are corrosive and should be handled in a fume hood.[6]

-

Salicylamide and sodium iodide are irritants.[6]

-

Avoid inhalation of dust and vapors.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from salicylamide. The procedure involves a straightforward electrophilic iodination reaction followed by a simple work-up and purification. This compound can serve as a valuable intermediate for the development of novel molecules in the fields of medicinal chemistry and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1106305-67-2 | Benchchem [benchchem.com]

- 3. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 4. brainly.com [brainly.com]

- 5. echemi.com [echemi.com]

- 6. studylib.net [studylib.net]

- 7. This compound | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for Regioselective Iodination of Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated benzamide (B126) derivatives are crucial building blocks in medicinal chemistry and materials science. The introduction of an iodine atom onto the benzamide scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecules with diverse biological activities and material properties. Regioselective iodination, the ability to control the specific position of iodination on the aromatic ring, is therefore of paramount importance. This document provides detailed application notes and experimental protocols for the regioselective iodination of benzamide derivatives, focusing on ortho-, meta-, and para-selective techniques.

Ortho-Selective Iodination

Ortho-iodination of benzamides is the most developed and widely reported regioselective iodination method. This is primarily due to the ability of the amide functional group to act as an effective directing group, facilitating C-H activation at the adjacent ortho position through chelation assistance with a transition metal catalyst. Several catalytic systems based on iridium, palladium, and cobalt have been successfully employed for this transformation.

Iridium-Catalyzed Ortho-Iodination

Iridium catalysts, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, have proven to be highly effective for the ortho-iodination of benzamides. These reactions often proceed under mild conditions and exhibit high functional group tolerance.[1][2][3]

Table 1: Iridium-Catalyzed Ortho-Iodination of Benzamides [1][2]

| Entry | Substrate | Catalyst (mol%) | Iodinating Agent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | N-tert-butylbenzamide | [CpIr(H₂O)₃]SO₄ (3.0) | NIS (1.5 equiv) | TFA (0.3 equiv) | HFIP | 40 | 16 | 99 (85:15 mono:di) | [1][2] |

| 2 | N-isopropylbenzamide | [CpIr(H₂O)₃]SO₄ (3.0) | NIS (1.5 equiv) | TFA (0.3 equiv) | HFIP | 40 | 16 | 98 | [1] |

| 3 | N,N-dimethylbenzamide | [CpIr(H₂O)₃]SO₄ (3.0) | NIS (1.5 equiv) | TFA (0.3 equiv) | HFIP | 40 | 16 | 99 | [1] |

| 4 | N-methoxy-N-methylbenzamide | [CpIr(H₂O)₃]SO₄ (3.0) | NIS (1.5 equiv) | TFA (0.5 equiv) | HFIP | 60 | 6 | 75 | [1][2] |

Experimental Protocol: Iridium-Catalyzed Ortho-Iodination of N-tert-butylbenzamide [1][2]

-

To a screw-capped vial, add N-tert-butylbenzamide (0.2 mmol, 1.0 equiv), [Cp*Ir(H₂O)₃]SO₄ (3.0 mol%), and N-iodosuccinimide (NIS, 1.5 equiv).

-

Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL).

-

Add trifluoroacetic acid (TFA, 0.3 equiv).

-

Seal the vial and place it in a preheated heating block at 40 °C.

-

Stir the reaction mixture for 16 hours.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ortho-iodinated benzamide.

Palladium-Catalyzed Ortho-Iodination

Palladium catalysis offers another powerful method for the ortho-iodination of benzamides. These reactions often utilize an oxidant to facilitate the catalytic cycle.

Table 2: Palladium-Catalyzed Ortho-Iodination of Benzamides

| Entry | Substrate | Catalyst (mol%) | Iodinating Agent | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Benzamide | Pd(OAc)₂ (10) | I₂ | K₂S₂O₈ | Dichloroethane | 100 | 24 | 75 | |

| 2 | N-methylbenzamide | Pd(OAc)₂ (5) | NIS | AgOAc | Toluene | 110 | 12 | 82 |

Experimental Protocol: Palladium-Catalyzed Ortho-Iodination of Benzamide

-

In a sealed tube, combine benzamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), and K₂S₂O₈ (2.0 equiv).

-

Add molecular iodine (I₂, 1.2 equiv).

-

Add dichloroethane (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

-

Filter the mixture through a pad of Celite®.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the ortho-iodinated product.

Cobalt-Catalyzed Ortho-Iodination

Cobalt catalysts provide a more cost-effective and sustainable alternative to noble metals for ortho-iodination. These reactions typically require a directing group and an oxidant.

Table 3: Cobalt-Catalyzed Ortho-Iodination of Benzamides

| Entry | Substrate | Catalyst (mol%) | Iodinating Agent | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | N-(quinolin-8-yl)benzamide | Co(OAc)₂·4H₂O (10) | I₂ | Ag₂CO₃ | Dioxane | 120 | 24 | 85 | |

| 2 | N-(pyridin-2-yl)benzamide | Co(acac)₂ (10) | NIS | Mn(OAc)₃·2H₂O | Acetonitrile | 80 | 12 | 78 |

Experimental Protocol: Cobalt-Catalyzed Ortho-Iodination of N-(quinolin-8-yl)benzamide

-

To a flame-dried Schlenk tube, add N-(quinolin-8-yl)benzamide (0.5 mmol, 1.0 equiv), Co(OAc)₂·4H₂O (10 mol%), and Ag₂CO₃ (2.0 equiv).

-

Add molecular iodine (I₂, 1.5 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dioxane (3 mL) via syringe.

-

Seal the tube and heat the mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the ortho-iodinated benzamide.

Meta-Selective Iodination

Meta-selective C-H iodination of benzamides is a more challenging transformation due to the inherent electronic preference for ortho and para substitution. Achieving meta-selectivity typically requires the use of specifically designed directing groups that can position the metal catalyst at the meta-position, overriding the intrinsic reactivity of the arene.

Table 4: Meta-Selective Iodination of Benzamides using a Directing Group

| Entry | Substrate | Directing Group | Catalyst (mol%) | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (m:o:p) | Ref. |

| 1 | N-(quinolin-8-ylmethyl)benzamide | quinolin-8-ylmethyl | Pd(OAc)₂ (10) | NIS | TFA | 100 | 24 | 65 | >20:1:1 | |

| 2 | N-(2-(pyridin-2-yl)isopropyl)benzamide | 2-(pyridin-2-yl)isopropyl | Ru(p-cymene)Cl₂]₂ (5) | I₂ | AgOAc | DCE | 120 | 36 | 58 | >15:1:1 |

Experimental Protocol: Palladium-Catalyzed Meta-Iodination of N-(quinolin-8-ylmethyl)benzamide

-

In a pressure vessel, place N-(quinolin-8-ylmethyl)benzamide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), and N-iodosuccinimide (NIS, 1.5 equiv).

-

Add trifluoroacetic acid (TFA, 2 mL).

-

Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by preparative thin-layer chromatography to isolate the meta-iodinated product.

Para-Selective Iodination

Para-selective iodination of benzamides is often achieved by exploiting steric hindrance around the ortho-positions or by employing specific reagents and catalysts that favor substitution at the less sterically hindered para-position. Without a directing group, the inherent electronic properties of the amide group can also direct iodination to the para-position, although often in competition with ortho-substitution.

Table 5: Para-Selective Iodination of Benzamides

| Entry | Substrate | Catalyst/Reagent | Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (p:o) | Ref. |

| 1 | 2,6-Dimethylbenzamide (B3022000) | I₂/HIO₃ | I₂ | H₂SO₄ | 25 | 4 | 92 | >99:1 | |

| 2 | Benzamide | Zeolite H-BEA | NIS | Acetonitrile | 80 | 6 | 75 | 3:1 | |

| 3 | 4-tert-Butylbenzamide | I₂/Ag₂SO₄ | I₂ | Dichloromethane | 25 | 12 | 88 (ortho) | - | [4] |

Experimental Protocol: Para-Iodination of 2,6-Dimethylbenzamide

-

To a stirred solution of 2,6-dimethylbenzamide (1.0 mmol, 1.0 equiv) in concentrated sulfuric acid (5 mL) at 0 °C, add a mixture of molecular iodine (I₂, 0.5 mmol) and iodic acid (HIO₃, 0.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of Na₂CO₃.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol/water to obtain pure 4-iodo-2,6-dimethylbenzamide.

Signaling Pathways and Experimental Workflows

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the ortho-iodination of benzamides using different transition metal catalysts.

Caption: Proposed catalytic cycle for Iridium-catalyzed ortho-C-H iodination.

Caption: Proposed catalytic cycle for Palladium-catalyzed ortho-C-H iodination.

Caption: Proposed catalytic cycle for Cobalt-catalyzed ortho-C-H iodination.

General Experimental Workflow

The following diagram outlines a general workflow for the regioselective iodination of benzamides, from reaction setup to product isolation and characterization.

Caption: General experimental workflow for regioselective iodination.

References

- 1. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Hydroxy-3-iodobenzamide as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-iodobenzamide is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive aryl iodide, a nucleophilic hydroxyl group, and an amide moiety, allows for a diverse range of chemical transformations. The presence of the iodine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino groups at the 3-position.[3] The hydroxyl and amide functionalities offer sites for further derivatization, making this compound a strategic starting material for the synthesis of novel heterocyclic compounds and substituted benzamides. This document provides detailed protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions and discusses the potential of its derivatives as kinase inhibitors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1106305-67-2 | [2] |

| Molecular Formula | C₇H₆INO₂ | [2] |

| Molecular Weight | 263.03 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | - |

| Solubility | Soluble in DMSO, DMF, and hot methanol | - |

Experimental Protocols

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of 2-hydroxy-3-arylbenzamide derivatives from this compound and their subsequent biological evaluation.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Hydroxy-3-arylbenzamides

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4] In this protocol, this compound is coupled with various arylboronic acids to yield 2-hydroxy-3-arylbenzamide derivatives. These products are of interest as they share structural similarities with known inhibitors of various kinases.[5]

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 263 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Add Palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-hydroxy-3-arylbenzamide.

Quantitative Data (Representative Examples):

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Hydroxy-3-phenylbenzamide | 85 |

| 4-Methoxyphenylboronic acid | 2-Hydroxy-3-(4-methoxyphenyl)benzamide | 81 |

| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-hydroxybenzamide | 78 |

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Application in Medicinal Chemistry: Targeting Kinase Signaling Pathways

Substituted benzamides are a well-established class of compounds with a broad range of biological activities.[6] Derivatives of 2-hydroxybenzamide, such as those synthesized via the Suzuki-Miyaura coupling, are of particular interest as potential kinase inhibitors.[5] For instance, the 2-amino-3,5-diarylbenzamide scaffold has been shown to be a potent inhibitor of IκB kinase (IKK).[5]

IKK and the NF-κB Signaling Pathway

The IKK complex is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, cell survival, and proliferation. Aberrant activation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of IKK presents a promising therapeutic strategy for these conditions.

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by a hypothetical 2-hydroxy-3-arylbenzamide derivative.

Conclusion

This compound serves as a highly versatile and valuable building block for the synthesis of a wide array of functionalized molecules. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust and efficient method for the introduction of aryl substituents, leading to the generation of novel 2-hydroxy-3-arylbenzamide derivatives. These compounds hold significant promise as scaffolds for the development of potent and selective kinase inhibitors, offering potential therapeutic avenues for the treatment of cancer and inflammatory diseases. Further exploration of other cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig amination, will undoubtedly expand the chemical space accessible from this versatile starting material, paving the way for the discovery of new bioactive molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Hydroxy-3-iodobenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Hydroxy-3-iodobenzamide in medicinal chemistry research. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other well-studied halogenated salicylamides suggests several promising avenues for investigation. This document outlines protocols for the synthesis, characterization, and potential biological evaluation of this compound, drawing upon data from closely related analogs to guide experimental design.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1106305-67-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆INO₂ | --INVALID-LINK-- |

| Molecular Weight | 263.03 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | C1=CC(=C(C(=C1)I)O)C(=O)N | --INVALID-LINK-- |

Synthesis and Characterization

The synthesis of this compound can be achieved through the iodination of salicylamide (B354443) or the amidation of 2-hydroxy-3-iodobenzoic acid.[1] The latter approach generally offers better regiochemical control.

Experimental Protocol: Synthesis via Amidation of 2-Hydroxy-3-iodobenzoic Acid

Materials:

-

2-Hydroxy-3-iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia (B1221849) solution (NH₃ in a suitable solvent like dioxane or methanol)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Acid Chloride Formation: To a solution of 2-hydroxy-3-iodobenzoic acid in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath.

-